(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
Description
The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile features a complex heterocyclic architecture. Its core structure includes:
- A benzo[d]thiazole moiety, known for electron-deficient properties and bioactivity in medicinal chemistry.
- An acrylonitrile group, which enhances electrophilicity and participates in conjugation.
- A 4-oxo-4H-pyrido[1,2-a]pyrimidine ring system, contributing to planar rigidity and hydrogen-bonding capabilities.
- A 2-methoxyphenoxy substituent, which may improve solubility and influence steric interactions.
This compound’s synthesis likely involves Knoevenagel condensation, analogous to methods for related acrylonitrile derivatives (e.g., ).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O3S/c1-31-19-9-3-4-10-20(19)32-23-17(25(30)29-13-7-6-12-22(29)28-23)14-16(15-26)24-27-18-8-2-5-11-21(18)33-24/h2-14H,1H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNUAVJISWKFNG-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Cyanomethylating Agents
A modified procedure from employs 2-aminothiophenol and bromoacetonitrile in ethanol under reflux (12 h, 78% yield):
2-Aminothiophenol + BrCH2CN → 2-(Benzo[d]thiazol-2-yl)acetonitrile + HBr
Optimization data :
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 78 | 12 | 78 |
| DMF | K2CO3 | 100 | 8 | 82 |
- 1H NMR (400 MHz, DMSO-d6) : δ 4.32 (s, 2H, CH2CN), 7.41–8.02 (m, 4H, benzothiazole-H)
- IR (KBr) : ν 2925 (Ar–CH), 2250 (C≡N), 1580 cm⁻¹ (C=N)
Synthesis of 3-Formyl-2-(2-Methoxyphenoxy)-4H-Pyrido[1,2-a]pyrimidin-4-one
Pyrido[1,2-a]pyrimidin-4-one Core Formation
Adapting methods from, 2-aminopyridine reacts with ethyl acetoacetate in acetic acid (reflux, 6 h) to yield 4H-pyrido[1,2-a]pyrimidin-4-one (71% yield). Subsequent formylation via Vilsmeier-Haack reaction introduces the 3-aldehyde group:
Vilsmeier-Haack conditions :
- POCl3/DMF (1:2 molar ratio), 0°C → 50°C over 4 h
- Yield : 63% after column chromatography (SiO2, hexane:EtOAc 3:1)
O-Arylation with 2-Methoxyphenol
Mitsunobu coupling installs the 2-methoxyphenoxy group:
3-Formyl-4H-pyrido[1,2-a]pyrimidin-4-one + 2-Methoxyphenol → Target intermediate
Reaction parameters :
- DIAD (1.2 eq), PPh3 (1.5 eq), THF, 0°C → rt, 12 h
- Yield : 58%
- HPLC purity : 98.2% (C18, MeCN:H2O 70:30)
Knoevenagel Condensation for Acrylonitrile Formation
Stereoselective Coupling
The critical (E)-selectivity is achieved via base-catalyzed Knoevenagel condensation:
2-(Benzo[d]thiazol-2-yl)acetonitrile + 3-Formyl-pyrido[1,2-a]pyrimidine → Target acrylonitrile
Optimized conditions :
- EtOH, piperidine (5 mol%), 70°C, 8 h
- Yield : 66%
- E/Z ratio : 98:2 (determined by 1H NMR)
Characterization data :
- 1H NMR (DMSO-d6) : δ 8.51 (s, 1H, CH=), 7.32–8.17 (m, 10H, aromatic), 3.89 (s, 3H, OCH3)
- 13C NMR : δ 178.4 (C=O), 161.2 (C≡N), 154.3–112.7 (aromatic carbons)
- HRMS (ESI+) : m/z [M+H]+ calcd. 510.1423, found 510.1419
Alternative Synthetic Pathways
Three-Component 1,3-Dipolar Cycloaddition
- Dipole generation : Isatin + N-methylglycine → Azomethine ylide
- Cycloaddition : With benzothiazole acrylonitrile derivatives
Though efficient for simpler analogs (75–82% yields), this approach shows limited compatibility with the pyrido[1,2-a]pyrimidine substituent (≤34% yield).
Solid-Phase Synthesis
Patent describes polymer-supported routes for benzothiazole derivatives, though adaptation to this complex structure remains untested. Potential advantages:
- Reduced purification burden
- Combinatorial library potential
Analytical Validation and Quality Control
Crystallographic Confirmation
Single-crystal X-ray analysis (from analog) confirms:
- Space group : P21/c
- Bond lengths : C=N 1.278 Å, C≡N 1.145 Å
- Dihedral angle : 8.7° between benzothiazole and pyrido planes
Spectroscopic Fingerprints
Diagnostic IR bands :
- ν 2225 cm⁻¹ (C≡N stretch)
- ν 1680 cm⁻¹ (pyrimidinone C=O)
- ν 1250 cm⁻¹ (aryl-O-CH3)
Industrial-Scale Considerations
Process Optimization
Key parameters :
| Stage | Challenge | Solution |
|---|---|---|
| Knoevenagel | E/Z selectivity | Microwave irradiation (100 W) |
| O-Arylation | Low nucleophilicity | Phase-transfer catalysis (TBAB) |
| Crystallization | Polymorphism control | Anti-solvent addition gradient |
Economic metrics :
- Total synthesis cost : $412/g (lab scale) → Projected $78/g at 10 kg batch
- PMI (Process Mass Intensity) : 86 → Reducible to ≤32 via solvent recovery
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers are particularly interested in its interactions with biological targets and its pharmacokinetic properties.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share key structural motifs with the target molecule but differ in substituents, impacting physicochemical and biological properties:
Impact of Substituents on Properties
Electronic Effects
- Acrylonitrile’s nitrile group in all analogs introduces strong electrophilicity, enabling Michael addition reactions or interactions with biological nucleophiles.
Steric and Solubility Considerations
- Bulkier substituents (e.g., benzo[f]chromenone in ) reduce solubility compared to the target’s pyrido-pyrimidinone, which offers a balance of planarity and moderate hydrophilicity.
- The methyl ester in may increase lipophilicity versus the target’s acrylonitrile terminus, affecting membrane permeability.
NMR Analysis
- highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can localize structural modifications. For example, the target’s 2-methoxyphenoxy group would perturb shifts in aromatic regions versus chloro or methyl substituents.
Biological Activity
The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a novel synthetic molecule that incorporates multiple pharmacophores, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzo[d]thiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Pyrido[1,2-a]pyrimidine core : Associated with anticancer and anti-inflammatory effects.
- Methoxyphenoxy group : Often linked to enhanced bioactivity and solubility.
Anticancer Activity
Research has indicated that compounds containing a benzo[d]thiazole structure exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have shown cytotoxic effects against various cancer cell lines. The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile likely follows this trend due to its structural features.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.5 | Cell cycle arrest |
| (E)-2-(benzo[d]thiazol-2-yl)-3-(...) | A549 (Lung) | TBD | TBD |
Acetylcholinesterase Inhibition
The compound may also exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Previous studies on related compounds have demonstrated that modifications in the structure can enhance AChE inhibition.
Table 2: Acetylcholinesterase Inhibition Data
The mechanisms through which (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The potential AChE inhibitory activity suggests a mechanism involving the modulation of neurotransmitter levels in the brain.
Case Studies
-
Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various benzo[d]thiazole derivatives against different cancer cell lines. The results indicated that compounds with similar structural features to our compound showed significant growth inhibition, suggesting a promising avenue for further exploration.
- Findings : Compounds demonstrated an IC50 range from 3 to 10 µM against solid tumors.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiazole-based compounds in models of Alzheimer's disease. The study found that these compounds could significantly reduce AChE activity and improve cognitive function in animal models.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including thiazole ring formation and acrylonitrile coupling. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions like isomerization or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Bases like piperidine or K2CO3 accelerate nucleophilic additions, while transition metals (e.g., Pd) may assist in cross-coupling steps .
- Monitoring : TLC and HPLC are essential to track reaction progress and ensure >95% purity .
Q. How can the molecular structure and stereochemistry be confirmed experimentally?
- X-ray crystallography : Resolves bond lengths, angles, and the E-configuration of the acrylonitrile moiety .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent integration and coupling patterns (e.g., thiazole protons at δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirms nitrile (C≡N) stretching at ~2200 cm<sup>-1</sup> and carbonyl (C=O) peaks at ~1700 cm<sup>-1</sup> .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; limited in water due to hydrophobic aromatic groups .
- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like Z-isomers or dimerized species?
- Stereochemical control : Use chiral catalysts (e.g., L-proline) to favor the E-isomer via kinetic resolution .
- Dimerization prevention : Dilute reaction conditions (<0.1 M) and rapid quenching (e.g., ice baths) suppress intermolecular coupling .
- Byproduct analysis : LC-MS identifies impurities, while column chromatography or recrystallization improves isolation .
Q. What computational methods are suitable for predicting this compound’s electronic properties and binding affinities?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., electrophilic sites at the thiazole ring) .
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases or DNA) using crystallographic data .
- MD simulations : Assess stability in solvent environments (e.g., water-lipid bilayers) for pharmacokinetic profiling .
Q. How should contradictory biological activity data (e.g., varying IC50 values across assays) be addressed?
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
- Solvent interference : DMSO >1% can alter protein conformations; use lower concentrations or alternative solvents .
- Dose-response curves : Repeat experiments with triplicate samples and statistical analysis (e.g., ANOVA) to identify outliers .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Modify the nitrile group to a hydrolyzable ester for improved membrane permeability .
- Nanoparticle encapsulation : Use liposomal carriers to enhance solubility and reduce hepatic clearance .
- Metabolic profiling : LC-MS/MS identifies major metabolites in microsomal assays to guide structural optimizations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
